molecular formula C7H11NO3 B6291989 1,4-Dioxa-9-azaspiro[4.5]decan-8-one CAS No. 1312457-11-6

1,4-Dioxa-9-azaspiro[4.5]decan-8-one

Cat. No.: B6291989
CAS No.: 1312457-11-6
M. Wt: 157.17 g/mol
InChI Key: GVNZCUVZYNBLIC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocycles are polycyclic organic compounds in which two rings are connected through a single common atom, known as the spiro atom. chemenu.com This unique arrangement confers a number of advantageous properties that make them valuable in various areas of chemical research.

A defining characteristic of spirocyclic systems is their inherent structural rigidity and pronounced three-dimensional (3D) shape. chemenu.comenamine.net Unlike their more flexible linear or planar aromatic counterparts, the spiro junction restricts conformational freedom, leading to a well-defined spatial arrangement of substituents. mdpi.comebay.com This rigidity is a key factor in their utility, as it allows for the precise positioning of functional groups in three-dimensional space. tandfonline.com The introduction of a spirocyclic scaffold increases the fraction of sp3 hybridized carbons (Fsp3), a parameter often correlated with greater success in clinical drug development due to the enhanced three-dimensionality it imparts on a molecule. bldpharm.com

The table below summarizes some key structural features of spirocyclic systems:

FeatureDescriptionReference
Spiro Atom A single carbon atom shared by two rings. chemenu.com
Rigidity Restricted conformational freedom due to the spiro junction. mdpi.comebay.com
Three-Dimensionality Non-planar structure that projects functionality in multiple dimensions. enamine.nettandfonline.com
High Fsp3 Character Increased proportion of sp3 hybridized carbons, contributing to structural complexity. bldpharm.com

The distinct 3D geometry of spirocycles plays a crucial role in modulating how they interact with biological targets, such as proteins and enzymes. mdpi.comtandfonline.com By presenting functional groups in specific spatial orientations, spirocyclic scaffolds can achieve more significant and selective interactions with the three-dimensional binding sites of these macromolecules. tandfonline.com This ability to fine-tune molecular shape and complementarity is a significant advantage in the design of new therapeutic agents. bldpharm.com Furthermore, the incorporation of spirocycles can influence a molecule's physicochemical properties, including water solubility, lipophilicity (logP), and metabolic stability, all of which are critical parameters in drug discovery. bldpharm.comresearchgate.net The conformational restriction provided by spirocyclic systems can also lead to a reduced entropy penalty upon binding to a target protein, potentially enhancing binding affinity. enamine.net

Overview of Lactam Frameworks in Organic Synthesis and Beyond

Lactams, which are cyclic amides, are another cornerstone of organic and medicinal chemistry. wikipedia.org Their importance stems from their presence in a wide array of natural products and synthetic drugs, as well as their utility as versatile building blocks in organic synthesis. rsc.org

The history of lactam chemistry is inextricably linked with the discovery of penicillin, the first β-lactam antibiotic, by Alexander Fleming in 1928. utrgv.edu This seminal discovery ushered in the era of antibiotics and highlighted the potent biological activity of the four-membered β-lactam ring. handwiki.orgnih.gov β-Lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, function by inhibiting the synthesis of the bacterial cell wall, a mechanism that has been a mainstay of antibacterial therapy for decades. wikipedia.orgwikipedia.org The initial focus of β-lactam research was primarily on these naturally derived and semi-synthetic antibiotics. wikipedia.org However, the field has since expanded dramatically, with the development of numerous synthetic methods to access a wide variety of β-lactam structures. wikipedia.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, was the first reported method for the synthesis of a β-lactam in 1907 and remains a widely used strategy. wikipedia.orgresearchgate.net

The convergence of spirocyclic and lactam chemistry has led to the development of spiro-lactam derivatives, a class of compounds that combines the structural features of both motifs. researchgate.net These compounds have attracted considerable interest due to their potential for novel pharmacological applications. researchgate.net The synthesis of spiro-β-lactams can be achieved through various methods, including the Staudinger-type reaction of cyclic ketenes with imines. nih.gov The introduction of a spirocyclic framework onto a lactam core can lead to compounds with unique three-dimensional shapes and improved biological activity profiles. researchgate.net This expansion into more complex, three-dimensional structures represents a significant evolution from the earlier, simpler monocyclic and bicyclic β-lactam antibiotics. utrgv.edu

The table below provides a brief overview of the progression of lactam chemistry:

EraKey DevelopmentsReferences
Early 20th Century First synthesis of a β-lactam by Staudinger (1907). Discovery of penicillin (1928). utrgv.eduwikipedia.org
Mid-20th Century Elucidation of the structure of penicillin and development of other β-lactam antibiotics like cephalosporins. handwiki.orgwikipedia.org
Late 20th Century to Present Development of broad-spectrum β-lactam antibiotics and β-lactamase inhibitors. Expansion into the synthesis of diverse spiro-lactam derivatives. handwiki.orgresearchgate.net

Contextualization of 1,4-Dioxa-9-azaspiro[4.5]decan-8-one within Spirocyclic Dioxa-Azaspiro Systems

The compound this compound is a specific example of a spirocyclic system containing both oxygen and nitrogen heteroatoms within its framework. Its systematic name reveals its structural components: a spiro junction connecting a five-membered 1,4-dioxane (B91453) ring and a six-membered piperidin-2-one (a δ-lactam) ring.

This particular molecule belongs to the broader class of dioxa-azaspiro compounds, which are characterized by the presence of a spiro atom linking a ring containing two oxygen atoms to a ring containing a nitrogen atom. The parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, is a known chemical intermediate. sigmaaldrich.comsigmaaldrich.com The "-8-one" suffix in the name of the subject compound indicates the presence of a carbonyl group at the 8th position of the spirocyclic system, which corresponds to the carbon atom adjacent to the nitrogen in the piperidine (B6355638) ring, thus forming the lactam functionality.

The synthesis of related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, which features a ketone instead of a lactam, has been reported and highlights the utility of such spirocyclic structures as synthetic intermediates. researchgate.netchemicalbook.com The structural rigidity and defined stereochemistry of these spiro systems make them valuable building blocks in the construction of more complex molecules. The presence of the dioxolane group (the 1,4-dioxa portion) often serves as a protecting group for a ketone, which can be selectively removed under acidic conditions to reveal the carbonyl functionality for further chemical transformations. researchgate.net

General Classification and Structural Features

The structural identity of a compound like this compound is defined by the features of its constituent spirocyclic and lactam components.

Spirocyclic Architectures: Spiro compounds are organic molecules containing at least two rings connected by a single, shared atom known as the spiroatom. wikipedia.orgwikiwand.comvedantu.com This arrangement distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. vedantu.com

Classification: Spiro compounds are categorized based on the number of spiroatoms (monospiro, dispiro, etc.) and the nature of the atoms within the rings. cambridgescholars.comqmul.ac.uk They can be carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more ring atoms are heteroatoms such as oxygen, nitrogen, or sulfur. cambridgescholars.comwikipedia.org this compound is a heterocyclic monospiro compound.

Structural Features: The defining feature of spirocycles is their inherent three-dimensionality, with the connected rings typically oriented in perpendicular planes. cambridgescholars.com This rigid conformation reduces the molecule's conformational entropy, a property that can be advantageous in the design of molecules that bind to biological targets. nih.govcambridgescholars.com Furthermore, the spiroatom can be a chiral center, even if it is not bonded to four different groups. cambridgescholars.com

Lactam Scaffolds: Lactams are cyclic amides and are among the most significant heterocyclic structures in drug discovery. nih.gov

Classification: Lactams are primarily classified by the size of the ring. The most common are the four-membered β-lactams, five-membered γ-lactams, and six-membered δ-lactams. nih.gov They can also be classified by their topology relative to other rings, existing as isolated, fused, bridged, or spiro-lactams. nih.gov this compound is a spiro-δ-lactam, as its six-membered ring contains the lactam functionality.

Structural Features: The properties of lactams are heavily influenced by ring size. The four-membered β-lactam ring, for example, possesses significant ring strain, which contributes to its high reactivity and is crucial for the mechanism of action of penicillin-based antibiotics. nih.gov As cyclic amides, lactams are conformationally restricted scaffolds that can mimic peptide bonds, making them valuable in peptidomimetic chemistry to enhance potency and metabolic stability. nih.gov

Structural ClassKey ClassificationsDefining Structural Features
Spirocyclic Compounds
  • By Atom Type: Carbocyclic, Heterocyclic cambridgescholars.comwikipedia.org
  • By Spiroatom Count: Monospiro, Polyspiro cambridgescholars.comqmul.ac.uk
  • Two rings sharing one common atom wikipedia.org
  • Rigid 3D structure with perpendicular rings cambridgescholars.com
  • Potential for spiro-axial chirality cambridgescholars.com
  • Lactam Scaffolds
  • By Ring Size: β-lactam, γ-lactam, δ-lactam nih.gov
  • By Topology: Isolated, Fused, Bridged, Spiro nih.gov
  • Cyclic amide functional group nih.gov
  • Ring strain in smaller rings (e.g., β-lactams) nih.gov
  • Conformationally restricted peptidomimetics nih.gov
  • Research Prominence as a Key Chemical Scaffold and Intermediate

    The combination of spirocyclic and lactam features has established this class of compounds as a significant area of chemical research, both as final bioactive molecules and as key intermediates in synthesis.

    Prominence as a Bioactive Scaffold: The lactam ring is considered a "privileged scaffold" in medicinal chemistry, a framework that is capable of binding to multiple biological targets. rsc.org The historic success of β-lactam antibiotics like penicillins and cephalosporins is a primary example of their therapeutic impact. nih.govacs.org Research has since expanded to uncover other medicinal properties of lactams, including anticancer, cholesterol-absorption inhibiting, and anti-HIV activities. nih.govnih.gov

    The incorporation of a spirocyclic framework is a modern strategy in drug discovery to explore three-dimensional chemical space. nih.gov The rigidity of spirocycles can lead to improved binding affinity for target proteins by minimizing the entropic penalty of binding. nih.govcambridgescholars.com Consequently, spiro-lactams have emerged as a promising class of molecules. rsc.orgnih.gov Research has shown that various spiro-lactam derivatives possess a wide range of biological activities.

    Spiro-Lactam TypeReported Biological Activity / ApplicationReference
    Spirocyclic LactamsHerbicidal (Acyl-ACP thioesterase inhibition) nih.gov
    Spiro-β-lactamsAntimicrobial, anticancer, cholesterol absorption inhibition nih.gov
    Spiro-β-lactamsPotential as antidiabetic and anticancer agents digitellinc.comutrgv.edu
    Spirocyclopentene-β-lactamsAnti-HIV and antiplasmodial activity nih.gov
    1,4,8-triazaspiro[4.5]decan-2-one derivativesInhibition of mitochondrial permeability transition pore (mPTP) for cardioprotection nih.gov
    1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesInhibition of tumor cell migration researchgate.net

    Prominence as a Chemical Intermediate: In organic synthesis, a chemical intermediate is a molecule that is formed from the reactants and reacts further to give the final products. youtube.com These compounds are essential building blocks for the construction of more complex molecules through sequential reactions. weimiaobio.com The study of intermediates provides a deeper understanding of reaction mechanisms, allowing for the optimization of reaction conditions. weimiaobio.com

    Lactams are highly valued as synthetic intermediates. nih.gov The unique reactivity of the strained β-lactam ring, for instance, has been exploited in the "β-lactam synthon method" to produce a variety of nitrogen-containing compounds, including non-protein amino acids and alkaloids. nih.gov More broadly, the inherent rigidity and complexity of spiro-lactam scaffolds make them attractive building blocks in organic chemistry. rsc.org A closely related analog, 1,4-Dioxaspiro[4.5]decan-8-one, has been identified as an "exceedingly useful bifunctional synthetic intermediate" for producing pharmaceuticals, liquid crystals, and insecticides. researchgate.net This underscores the value of the core spirocyclic ketone structure as a versatile precursor, positioning compounds like this compound as valuable intermediates for the synthesis of more elaborate molecular targets.

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    1,4-dioxa-9-azaspiro[4.5]decan-8-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NO3/c9-6-1-2-7(5-8-6)10-3-4-11-7/h1-5H2,(H,8,9)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GVNZCUVZYNBLIC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2(CNC1=O)OCCO2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    157.17 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies and Strategies for 1,4 Dioxa 9 Azaspiro 4.5 Decan 8 One and Its Precursors

    Retrosynthetic Analysis of the Spirocyclic Lactam Core

    A retrosynthetic approach to 1,4-Dioxa-9-azaspiro[4.5]decan-8-one identifies several key disconnections. The most logical primary disconnection is that of the amide bond within the lactam ring. This leads back to a γ-amino acid precursor where the piperidone carbonyl is protected as a ketal. Further deconstruction of this intermediate involves the disconnection of the spirocyclic ketal, revealing a crucial piperidine-based precursor.

    An alternative and common synthetic strategy involves the initial synthesis of the stable parent amine, 1,4-Dioxa-8-azaspiro[4.5]decane. nih.gov This intermediate can then, in principle, be converted to the target lactam through selective oxidation or other functional group transformations. The synthesis of this amine precursor, also known as 4-piperidone (B1582916) ethylene (B1197577) acetal, typically starts from commercially available piperidin-4-one. chemicalbook.com The ketalization of the ketone with ethylene glycol forms the dioxolane ring and the spirocenter, providing the complete 1,4-dioxa-8-azaspiro[4.5]decane core.

    Established Synthetic Routes to the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety

    The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a well-established heterocyclic building block used in the synthesis of various compounds, including spirocyclotriphosphazenes. chemicalbook.comsigmaaldrich.com Its construction is a critical step towards the final lactam product.

    The formation of the 1,4-Dioxa-8-azaspiro[4.5]decane core is fundamentally a cyclization reaction, specifically a ketalization. The process involves the reaction of piperidin-4-one with ethylene glycol. This reaction forms the five-membered dioxolane ring that is spiro-fused to the existing six-membered piperidine (B6355638) ring. While many syntheses start with the pre-formed piperidine ring, more complex strategies could involve the simultaneous or sequential construction of both heterocyclic rings, for instance, through multicomponent reactions. researchgate.net

    The most direct and widely used method for synthesizing the 1,4-Dioxa-8-azaspiro[4.5]decane core is the acid-catalyzed ketalization of piperidin-4-one with ethylene glycol. This reaction is analogous to the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione. researchgate.net The reaction is typically performed in a solvent such as benzene (B151609) or toluene, with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH). caltech.edu The removal of water, often accomplished using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the formation of the ketal product. caltech.edu

    A general procedure for such a ketalization involves refluxing the ketone and ethylene glycol in the presence of an acid catalyst. caltech.edu

    Table 1: Example Ketalization Reaction Conditions

    Reactant Reagents Catalyst Conditions Reference
    Enone Ethylene glycol (2.5 equiv) p-TsOH·H₂O (0.5 mol %) Benzene (PhH), 100 ºC, 24 h caltech.edu

    Optimizing the formation of the spirocyclic ketal is key to achieving high yields and purity. Studies on analogous systems provide insight into the critical parameters. For the selective deketalization to form 1,4-Dioxaspiro[4.5]decan-8-one, various acids were tested, with acetic acid ultimately being selected as the optimal catalyst. researchgate.net The reaction conditions were fine-tuned, leading to a significant increase in yield from 65% to 80% and a drastic reduction in reaction time from 15 hours to just 11 minutes. researchgate.net

    Key parameters for optimization include:

    Catalyst: Both Lewis acids and Brønsted acids can be effective. Scandium(III) triflate (Sc(OTf)₃) has been shown to be a powerful catalyst in related multicomponent reactions, with catalyst loading being a critical factor. researchgate.net

    Temperature: The reaction temperature must be carefully controlled. An optimal temperature of 100°C was identified for a Sc(OTf)₃-catalyzed reaction. researchgate.net

    Solvent: The choice of solvent can influence reaction rates and yields. Polar solvents may provide better results than non-polar ones, and in some cases, solvent-free conditions can be surprisingly effective. researchgate.net

    Reaction Time: Optimizing the reaction time is crucial to maximize product formation while minimizing the generation of byproducts from side reactions. scielo.br

    Table 2: Optimization of a Model Reaction

    Entry Catalyst (mol %) Temperature (°C) Solvent Yield (%) Reference
    14 Sc(OTf)₃ (10) - None 78 researchgate.net
    15 Sc(OTf)₃ (5) 100 - 98 researchgate.net

    Formation of the 8-one Carbonyl Group and Lactam Ring Construction

    The conversion of the 1,4-Dioxa-8-azaspiro[4.5]decane precursor into the final this compound lactam is the definitive step. This transformation requires the introduction of a carbonyl group at the carbon atom adjacent to the piperidine nitrogen.

    While direct oxidation of the α-carbon of a piperidine ring to a lactam can be challenging, several general strategies for spirocyclic lactam synthesis are applicable. One powerful method involves a one-pot cascade reaction starting from β-keto carboxylic acids. nih.gov This approach utilizes a Curtius rearrangement to generate an isocyanate intermediate, which then undergoes an intramolecular nucleophilic addition to form the spirocyclic lactam core in good yields. nih.govumn.edu This methodology has proven effective for creating complex tetracyclic and pentacyclic spirolactams. nih.gov

    Another advanced strategy involves the use of transition metal catalysis. For instance, copper-catalyzed processes have been developed for the efficient synthesis of structurally novel spirocyclic β-keto-lactams. rsc.org Although specific examples for the direct oxidation of 1,4-Dioxa-8-azaspiro[4.5]decane are not prevalent in the surveyed literature, these established methods for spiro-lactam construction provide a clear and viable blueprint for the synthesis of this compound from appropriately designed acyclic or monocyclic precursors.

    Cycloaddition Reactions (e.g., Staudinger [2+2] Ketene-Imine Cycloaddition)

    The Staudinger ketene-imine cycloaddition, a [2+2] non-photochemical reaction, stands as a cornerstone in the synthesis of β-lactams. Discovered by Hermann Staudinger in 1907, this reaction involves the coupling of an imine with a ketene (B1206846) to form the characteristic four-membered azetidinone ring. wikipedia.org Its application is crucial for creating spiro-β-lactams, a class of compounds with significant pharmacological interest due to their structural rigidity and potential as bioactive agents. digitellinc.com

    The synthesis of a spiro-lactam like this compound can be envisioned via this pathway. The key precursors would be an appropriately substituted ketene and an imine derived from the precursor 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.netchemicalbook.com The reaction mechanism initiates with a nucleophilic attack from the imine nitrogen onto the ketene's carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org Subsequent intramolecular ring closure yields the final spiro-β-lactam product. The stereochemical outcome of the cycloaddition is influenced by the electronic properties of the substituents on both the ketene and the imine. wikipedia.org This method has been successfully employed in the synthesis of complex dispirooxindole-β-lactams, highlighting its utility in constructing sterically demanding spirocyclic systems. digitellinc.com

    Intramolecular Cyclization Pathways

    Intramolecular cyclization offers a powerful and direct route to cyclic structures like lactams from linear precursors. These reactions are designed so that reactive functional groups within the same molecule are positioned to react with each other, leading to ring formation. For the synthesis of γ-spirolactams, a tandem intramolecular 1,5-hydrogen atom transfer (HAT) followed by a cyclization process has been shown to be effective under photocatalytic conditions. researchgate.net

    To form the this compound scaffold, a hypothetical linear precursor could be designed featuring an amine or amide nitrogen and a suitable leaving group or activated carbon center, positioned to favor a 5- or 6-membered ring closure. For instance, a radical-mediated cyclization could be employed. A domino radical bicyclization has been used to create the 1-azaspiro[4.4]nonane skeleton from functionalized oxime ethers. nih.gov This process involves the generation of an aryl radical which then undergoes a 5-exo-trig cyclization onto an imine function, creating an alkoxyaminyl radical that is subsequently trapped intramolecularly to form the spirocyclic core. nih.gov Similarly, palladium-catalyzed cyclization of O-phenyl hydroxamates onto alkenes provides access to a variety of lactams through an aza-Heck-type mechanism. researchgate.net

    Advanced and Stereoselective Synthetic Approaches

    The development of advanced synthetic methods has enabled greater control over the efficiency and stereochemistry of complex molecules like spiro-lactams. These approaches are critical for accessing specific isomers with desired biological activities.

    Asymmetric Synthesis of Chiral Spiro-Lactam Systems

    The synthesis of chiral spiro compounds is of significant interest due to their prevalence in natural products and pharmaceuticals. benthamscience.com Asymmetric catalysis, using either chiral organocatalysts or metal complexes, provides a powerful means to control the stereochemical outcome of a reaction, yielding enantiomerically enriched products. acs.org

    For spiro-γ-lactam oxindoles, organocatalytic methods have been developed that generate multiple stereocenters with high diastereo- and enantioselectivity. acs.org One such strategy involves a one-pot thiol-Michael/Mannich/lactamization sequence promoted by a bifunctional cinchona alkaloid/thiourea organocatalyst. acs.org Another approach uses aza-Michael/Mannich cascade reactions to produce 3,3′-spirooxindole γ-lactams with excellent enantioselectivities (up to >99% ee). acs.org In the context of this compound, a similar organocatalytic cascade reaction could be envisioned, starting from precursors designed to undergo a conjugate addition followed by an intramolecular cyclization/lactamization, guided by a chiral catalyst to establish the spiro quaternary center in a specific configuration.

    Novel Domino and Cascade Reaction Sequences

    Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These sequences increase molecular complexity rapidly and are advantageous for their atom economy and reduced waste. researchgate.net

    The synthesis of spiro-lactams is well-suited to domino strategies. A copper-catalyzed Kinugasa/Michael domino reaction has been developed for the desymmetrization of prochiral cyclohexadienones to generate chiral spirocyclic β-lactams with excellent stereoselectivity. researchgate.net This reaction creates four contiguous stereocenters in one step. researchgate.net Another approach involves a domino radical bicyclization, where an aryl radical cyclizes onto an imine, and the resulting radical intermediate is trapped by an alkene to form a spirocyclic system. nih.gov For the synthesis of this compound, a potential domino sequence could involve an initial Michael addition of an amine to an activated alkene, followed by an intramolecular SN2 cyclization to construct the lactam ring in one pot. researchgate.net

    Catalytic Strategies for Enhanced Efficiency and Selectivity

    Catalysis is fundamental to modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and control selectivity. In the synthesis of spiro-lactams, various catalytic systems have been employed. Copper-catalyzed oxidative coupling has been developed as an efficient method for synthesizing structurally novel spirocyclic β-keto-lactams. rsc.org This method overcomes the need for stoichiometric reagents and allows for the creation of highly functionalized double spirocyclic lactams. rsc.org

    Nickel catalysis has also emerged as a powerful tool. An enantioselective nickel-catalyzed α-spirocyclization of lactones has been reported, which forges 5-, 6-, and 7-membered rings with good yield and enantioselectivity (up to 90% ee). acs.org This strategy could be adapted for lactam substrates. Furthermore, phosphine-catalyzed [3+2] cycloadditions of allenoates to exocyclic alkenes provide an excellent route to spirocyclic compounds. nih.gov For synthesizing this compound, a mild acid catalyst like acetic acid, which has been used for the selective deketalization to prepare the precursor 1,4-Dioxaspiro[4.5]decan-8-one, could potentially be used to promote intramolecular cyclization reactions. researchgate.net

    Table 1: Comparison of Catalytic Strategies for Spiro-Lactam Synthesis

    Catalytic StrategyCatalyst ExampleReaction TypeKey AdvantagesReference
    OrganocatalysisCinchona Alkaloid/ThioureaMichael/Mannich/LactamizationHigh enantioselectivity (>99% ee), generates multiple stereocenters. acs.orgacs.org
    Copper CatalysisCopper(I) with Chiral LigandKinugasa/Michael DominoExcellent stereoselectivity, desymmetrization of prochiral substrates. researchgate.net
    Nickel CatalysisNi(COD)₂ with Mandyphos LigandIntramolecular C-AcylationEnantioselective formation of α-spirocyclic ketones (up to 90% ee). acs.org
    Palladium CatalysisPd(OAc)₂Aza-Heck CyclizationAccess to a broad range of unsaturated lactams. researchgate.net
    Acid CatalysisAcetic Acid (HAc)(De)ketalization / CyclizationMild conditions, high yield for precursor synthesis. researchgate.net

    Functionalization and Derivatization at the Spirocyclic Lactam Core

    The ability to functionalize the core structure of this compound is crucial for modulating its properties and for its application as a synthetic intermediate. The lactam ring offers several sites for derivatization, primarily at the nitrogen atom and the α-carbon position to the carbonyl group.

    Functionalization at the nitrogen atom is a common strategy. nih.gov For instance, the nitrogen of the related 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been derivatized through reactions like N-benzylation to produce ligands for biological targets. nih.gov Similarly, the lactam nitrogen of this compound could be alkylated or acylated to introduce a wide variety of substituents. For example, spiro-β-lactams have been transformed into N-Boc derivatives, which can then undergo further reactions. acs.org The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spiro-hydantoin, involves the initial formation of a urea (B33335) from an α-amino nitrile, demonstrating a method for building upon the nitrogen framework. mdpi.com These modifications can significantly alter the molecule's chemical and biological profile.

    N-Alkylation and Acylation Reactions

    The secondary amine at position 8 of the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a key handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These reactions are fundamental in building molecular complexity and are widely employed in the synthesis of pharmacologically active compounds. researchgate.net

    N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the secondary amine with an alkylating agent, typically an alkyl halide. The reaction is generally performed in the presence of a base to neutralize the acid formed as a byproduct. researchgate.net Common bases include potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) and N,N-diisopropylethylamine (DIPEA). researchgate.netsciencemadness.org The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net

    A specific example is the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a ligand for the σ1 receptor. nih.gov This N-alkylation is achieved by reacting 1,4-Dioxa-8-azaspiro[4.5]decane with a substituted benzyl (B1604629) halide. Another strategy for N-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.orgnih.gov This method was used to prepare an N-phenethyl derivative by reacting 4-piperidone monohydrochloride with phenylacetaldehyde (B1677652) and triethylamine, followed by reduction with STAB. sciencemadness.org

    N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride. mdpi.com For instance, 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one is synthesized by the acylation of 1,4-dioxa-8-azaspiro[4.5]decane using chloroacetyl chloride. This reaction is conducted in the presence of a base like triethylamine to scavenge the hydrochloric acid generated during the process. Palladium-catalyzed aminocarbonylation represents a more advanced method for N-acylation, offering high selectivity under mild conditions. mdpi.com

    Reaction TypeReagentsBase/CatalystProductReference
    N-Alkylation1,4-Dioxa-8-azaspiro[4.5]decane, 4-(2-Fluoroethoxy)benzyl halideNot specified8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane nih.gov
    Reductive Amination (N-Alkylation)4-Piperidone monohydrochloride, PhenylacetaldehydeTriethylamine, Sodium triacetoxyborohydride (STAB)N-phenethyl piperidone derivative sciencemadness.org
    N-Acylation1,4-Dioxa-8-azaspiro[4.5]decane, Chloroacetyl chlorideTriethylamine2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one

    Introduction of Diverse Functional Groups and Substituents

    The introduction of diverse functional groups is paramount for modulating the physicochemical properties and biological activity of the resulting molecules. Starting from the 1,4-Dioxa-8-azaspiro[4.5]decane precursor, functional groups are primarily introduced via the N-alkylation and N-acylation reactions described previously. The choice of the alkylating or acylating agent dictates the nature of the substituent.

    For example, using 2-phenethyl bromide as an alkylating agent introduces a phenethyl group onto the nitrogen atom. sciencemadness.org The use of chloroacetyl chloride in an acylation reaction installs a reactive chloroacetyl moiety, which can be further functionalized through nucleophilic substitution reactions.

    Reductive amination offers a powerful and versatile method for installing a wide range of N-substituents. By varying the aldehyde or ketone used in the reaction, a library of derivatives can be synthesized. For instance, reacting the precursor amine with phenylacetaldehyde in the presence of sodium triacetoxyborohydride leads to the introduction of a phenethyl group. sciencemadness.org This approach is widely used in the synthesis of N-aryl and other substituted piperidones. sciencemadness.org The table below illustrates the introduction of different functional groups onto the nitrogen of the piperidine ring.

    MethodReagent for SubstitutionFunctional Group IntroducedReference
    Reductive AminationPhenylacetaldehydePhenethyl sciencemadness.org
    N-Alkylation2-Phenethyl bromidePhenethyl sciencemadness.org
    N-AcylationChloroacetyl chlorideChloroacetyl
    N-Alkylation4-(2-Fluoroethoxy)benzyl halide(4-(2-Fluoroethoxy)benzyl) nih.gov

    Regioselective and Chemoselective Transformations

    In the synthesis of derivatives from bifunctional precursors like 1,4-Dioxa-8-azaspiro[4.5]decane, selectivity is a critical consideration. Regioselectivity refers to the control over which position in a molecule reacts, while chemoselectivity is the ability to react with one functional group in the presence of others.

    The N-alkylation and N-acylation of 1,4-Dioxa-8-azaspiro[4.5]decane are inherently regioselective, as the secondary amine is significantly more nucleophilic than any C-H bond on the carbocyclic framework, ensuring the reaction occurs exclusively at the nitrogen atom.

    The primary chemoselective challenge arises from the presence of the acid-sensitive ketal group. The ethylene ketal protects the ketone at C-4 of the piperidine ring and is prone to hydrolysis under acidic conditions. researchgate.net Therefore, synthetic transformations on the nitrogen must be conducted under conditions that preserve the ketal. N-alkylation with alkyl halides is typically performed with a non-acidic base like potassium carbonate or a hindered amine base to avoid ketal cleavage. researchgate.net

    Reductive amination using sodium triacetoxyborohydride is an excellent example of a chemoselective transformation. It is mild enough to reduce the intermediate iminium ion without affecting the ketal protecting group. sciencemadness.org Modern catalytic methods, such as palladium-catalyzed reactions, offer high degrees of both chemo- and regioselectivity. acs.orgacs.org Palladium-catalyzed aminocarbonylation, for example, allows for the selective N-acylation of amines under mild, neutral conditions, which are compatible with sensitive functional groups like ketals. mdpi.com The selective deketalization to regenerate the ketone is also a crucial step, which can be achieved using specific acidic conditions, as demonstrated in the synthesis of the related compound 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net

    TransformationKey ChallengeSelective Method/ConditionRationaleReference
    N-AlkylationChemoselectivity (Amine vs. Ketal)Use of K₂CO₃ or DIPEA as baseAvoids acidic conditions that would cleave the ketal. researchgate.net
    Reductive AminationChemoselectivity (Imine vs. Ketal)Sodium Triacetoxyborohydride (STAB)Mild reducing agent compatible with the acid-sensitive ketal. sciencemadness.org
    N-AcylationChemoselectivity (Amine vs. Ketal)Palladium-catalyzed aminocarbonylationMild, neutral reaction conditions preserve the ketal group. mdpi.com
    DeprotectionRegioselectivity/ChemoselectivityControlled acidic hydrolysis (e.g., HAc/H₂O)Selectively cleaves the ketal to reveal the ketone. researchgate.net

    Chemical Reactivity and Transformation Mechanisms of 1,4 Dioxa 9 Azaspiro 4.5 Decan 8 One Derivatives

    Reactivity of the Lactam Carbonyl Group

    The lactam carbonyl group is a key functional group that partakes in several characteristic reactions, including nucleophilic additions and reductions. Its reactivity is modulated by the electronic effects of the adjacent nitrogen atom and the stereochemical constraints imposed by the spirocyclic system.

    Nucleophilic Additions and Reductions

    The carbonyl carbon of the lactam in 1,4-dioxa-9-azaspiro[4.5]decan-8-one is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center. organic-chemistry.org The stability of the resulting tetrahedral intermediate is a critical factor in these transformations. In strained bicyclic lactam systems, such intermediates can exhibit remarkable stability. researchgate.net

    Reduction of the lactam carbonyl is a common transformation. While specific studies on the reduction of this compound are not extensively detailed in the literature, the reactivity of analogous compounds provides insight. For instance, related acylated derivatives can be reduced using common reducing agents. wikipedia.org Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are typically capable of reducing the amide bond completely to an amine, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards amides but can reduce the carbonyl group under specific conditions or in activated systems. wikipedia.orgyoutube.com

    The general reactivity for nucleophilic additions and reductions at the lactam carbonyl can be summarized as follows:

    Reaction TypeReagent ExampleProduct Type
    Reduction Lithium Aluminum Hydride (LiAlH₄)Spirocyclic Amine
    Reduction Sodium Borohydride (NaBH₄)Typically unreactive, may yield alcohol under harsh conditions
    Nucleophilic Addition Organometallic Reagents (e.g., Grignard, Organolithium)Hemiaminal or Ring-Opened Amino Ketone

    Ring-Opening and Ring-Closing Metathesis Studies

    Olefin metathesis has become a powerful tool for the construction of complex cyclic and macrocyclic structures. chembk.com Ring-closing metathesis (RCM) is particularly relevant for the synthesis of spirocyclic systems, while ring-opening metathesis polymerization (ROMP) is a method for producing polymers from strained cyclic olefins. youtube.comwikipedia.org

    The synthesis of azaspiro[4.5]decane systems has been achieved through ring-rearrangement metathesis (RRM), demonstrating the utility of metathesis in constructing such spirocyclic cores. researchgate.net RCM relies on the use of ruthenium or molybdenum-based catalysts, such as Grubbs' catalyst, to form new carbon-carbon double bonds. youtube.com The synthesis of functionalized azabicycloalkane amino acids has also been accomplished using ring-closing enyne metathesis. unimi.it

    While direct studies employing this compound in ring-opening metathesis are not prominent, the inherent ring strain in related bicyclic systems makes them potential candidates for ROMP. youtube.comyoutube.com The driving force for this reaction is the relief of ring strain. wikipedia.orgyoutube.com For RCM, a suitably functionalized precursor containing two terminal olefins would be required to form the spirocyclic lactam ring. The functional group tolerance of modern metathesis catalysts makes this a theoretically viable, though not widely reported, pathway for synthesizing complex derivatives of this scaffold. chembk.com

    Transformations Involving the Azaspiro Nitrogen Atom

    The secondary amine within the parent spirocycle, 1,4-dioxa-8-azaspiro[4.5]decane, is a nucleophilic center that readily undergoes reactions such as alkylation and acylation, allowing for the synthesis of a wide array of N-substituted derivatives. researchgate.net These transformations are fundamental to modifying the compound's properties for various research applications.

    Alkylation and Acylation Processes

    N-acylation of the parent amine, 1,4-dioxa-8-azaspiro[4.5]decane, is a straightforward process. For example, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one. wikipedia.org This reaction introduces an acyl group onto the nitrogen atom, forming a tertiary amide.

    N-alkylation is similarly a common modification. The synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a ligand for the σ1 receptor, is an example of such a transformation, where a benzyl (B1604629) group is attached to the nitrogen atom. nih.govnih.gov These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or a related electrophile.

    Reaction TypeReagent ExampleProduct Example
    N-Acylation Chloroacetyl chloride / Triethylamine2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one
    N-Alkylation 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

    Amidation and Imination Reactions

    Further transformations involving the lactam functionality can lead to other important structures. While specific examples for this compound are scarce, general reactivity patterns of lactams can be considered. The Vilsmeier-Haack reaction, for example, converts a substituted amide into a reactive chloroiminium ion, also known as the Vilsmeier reagent, using phosphorus oxychloride and a formamide (B127407) like DMF. wikipedia.org This reagent can then act as an electrophile. A study on the closely related 1,4-diazaspiro-[4.5]-decan-2-ones showed that reaction with a Vilsmeier-Haack reagent led to a novel rearrangement to form aminoquinoline derivatives. researchgate.net This suggests that the lactam in the title compound could potentially be activated to form an iminium-type species for further functionalization.

    Direct amidation would involve the cleavage of the lactam ring, while conversion to an imine or a related derivative like an imino chloride would represent a modification of the carbonyl group without ring opening. The synthesis of imino-D-arabinitol and imino-L-xylitol derivatives has been achieved via one-pot cyclization, highlighting methods for forming imino-functionalized cyclic compounds. rsc.org

    Stability and Stereochemical Integrity of the Spirocyclic System

    The stability of the this compound framework is largely dictated by the integrity of the spiroketal (dioxolane) ring. Ketal groups are known to be stable under neutral and basic conditions but are labile to hydrolysis under acidic conditions. researchgate.net Indeed, the synthesis of the related 1,4-dioxaspiro[4.5]decan-8-one can be achieved by selective deketalization of a bis-ketal precursor using acetic acid, indicating that the ketal can be cleaved under controlled acidic environments. researchgate.net Therefore, reactions involving derivatives of this compound must be planned with consideration for the pH of the reaction medium to maintain the spirocyclic system. The parent compound 4-piperidone (B1582916) ethylene (B1197577) ketal is also noted to be incompatible with strong oxidizing agents. fishersci.com

    From a stereochemical perspective, the parent molecule 1,4-dioxa-8-azaspiro[4.5]decane is achiral. nist.gov The introduction of the carbonyl group at the 9-position to form this compound maintains this lack of a stereocenter in the core structure. However, the introduction of substituents on the piperidone or dioxolane rings, or certain transformations, can create one or more stereocenters, leading to diastereomers or enantiomers. The rigid, well-defined three-dimensional structure of azaspirocycles is often a key feature in their application in drug discovery. researchgate.net The stereochemical stability of related nine-membered aza-orthocyclophanes has been analyzed, showing how steric repulsion can influence conformational stability. elsevierpure.com For derivatives of this compound, the stereochemical outcome of reactions would be a critical aspect of their synthesis and characterization.

    Conformational Dynamics and Inversion Barriers

    The this compound scaffold is a bicyclic system where a piperidinone ring and a dioxolane ring are joined through a spiro carbon. This arrangement leads to a relatively rigid structure. The piperidinone ring can, in principle, adopt various conformations, such as chair, boat, or twist-boat forms. However, the fusion to the dioxolane ring via the spiro center restricts the accessible conformational space. In related spirocyclic piperidines, a preference for a boat-like conformation of the piperidine (B6355638) ring has been observed, particularly when bulky substituents are present. whiterose.ac.uk

    A key aspect of the conformational dynamics in these systems is the process of nitrogen inversion at the 9-position. In general, the nitrogen atom in amines and amides is pyramidal and can undergo inversion, passing through a planar transition state. manchester.ac.uk The energy barrier to this inversion is influenced by several factors, including the nature of the substituents on the nitrogen and the geometric constraints imposed by the ring system. manchester.ac.ukrsc.org

    The presence of the carbonyl group in the lactam ring also influences the dynamics. Amide rotation, the rotation around the C-N bond, is another important conformational process. nih.gov This rotation is generally a higher energy process than nitrogen inversion in acyclic amines due to the partial double bond character of the amide bond. In the constrained spirocyclic system of this compound, the barrier to amide rotation is expected to be substantial.

    Process General Energy Barrier Range (kcal/mol) Influencing Factors
    Nitrogen Inversion5-20Ring strain, N-substituents, steric effects manchester.ac.ukcardiff.ac.uk
    Amide Rotation15-25Electronic effects, steric hindrance nih.gov

    This table presents general ranges for related systems and is for illustrative purposes.

    Mechanisms of Epimerization and Racemization

    Epimerization and racemization are processes that involve the inversion of one or more stereocenters in a chiral molecule. manchester.ac.uk For derivatives of this compound, which can possess multiple stereocenters, these transformations are critical to understanding their stereochemical stability.

    The spiroketal functionality is known to be susceptible to epimerization at the spirocenter under acidic conditions. researchgate.net The mechanism typically involves the protonation of one of the ether oxygens, followed by ring-opening to form a transient oxocarbenium ion. Recyclization can then occur from either face of the carbocation, leading to the formation of the diastereomeric spiroketal. The presence of the basic nitrogen atom within the structure may influence the rate of this acid-catalyzed process by competing for the available acid. researchgate.net

    Racemization, the formation of an equal mixture of enantiomers from an enantiomerically enriched sample, can occur through several pathways. manchester.ac.uk If a chiral center is adjacent to the carbonyl group (at the C-7 or C-10 position if substituted), base- or acid-catalyzed enolization can lead to the loss of stereochemical information at that center. The formation of the achiral enol or enolate intermediate allows for reprotonation from either face, resulting in racemization. libretexts.org

    For the nitrogen atom itself, if it were a stereocenter (for example, in a quaternized derivative), racemization would occur via nitrogen inversion as discussed in the previous section. In many amines, this process is rapid at room temperature, leading to a racemic mixture unless the inversion is restricted by the ring system. manchester.ac.uk

    Transformation Typical Conditions Plausible Intermediate
    Spiroketal EpimerizationAcidicOxocarbenium ion researchgate.net
    α-Carbon Epimerization/RacemizationAcidic or BasicEnol or Enolate libretexts.org
    Nitrogen-centered RacemizationThermalPlanar Nitrogen Transition State manchester.ac.uk

    This table outlines plausible mechanisms based on related chemical systems.

    Redox Chemistry of this compound Derivatives

    The redox chemistry of this compound derivatives is primarily centered around the lactam functionality, with the spiroketal portion being relatively inert under typical redox conditions.

    Reduction:

    The lactam moiety can be reduced to the corresponding cyclic amine, a spirocyclic piperidine. This transformation is a common and synthetically useful reaction. A variety of reducing agents can be employed for this purpose. The choice of reagent can influence the reaction conditions and selectivity.

    Commonly used reagents for the reduction of lactams include strong hydride donors such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. These reagents effectively reduce the amide carbonyl to a methylene (B1212753) group. For instance, unsaturated spirocyclic lactams have been successfully hydrogenated to saturated lactams, which are then reduced to the corresponding spirocyclic piperidines. researchgate.net

    Reducing Agent Product General Reaction Conditions
    Lithium Aluminum Hydride (LiAlH₄)Spirocyclic PiperidineAnhydrous ether or THF, reflux
    Borane (BH₃·THF)Spirocyclic PiperidineAnhydrous THF, room temp. to reflux
    Catalytic Hydrogenation (e.g., H₂/Pd/C)Saturated Spirocyclic Lactam (if unsat.)Varies with substrate and catalyst

    This table provides examples of reagents used for the reduction of lactams.

    Oxidation:

    The oxidation of the this compound system is less straightforward. The spiroketal is generally stable to oxidation. The secondary amine within the lactam is already part of an amide and is therefore not readily oxidized further under standard conditions.

    However, if there are other oxidizable sites in a derivative, such as a primary or secondary alcohol, or if the piperidinone ring contains abstractable protons alpha to the carbonyl and nitrogen, oxidation could occur at these positions. For example, oxidation of the carbon alpha to the nitrogen could potentially lead to the formation of an N-acyliminium ion intermediate, which could then be trapped by a nucleophile. The specific course of oxidation would be highly dependent on the structure of the derivative and the oxidizing agent used. In some related systems, enzymatic oxidation has been shown to effect complex transformations on spiroketal-containing natural products. nih.gov

    The redox chemistry of these molecules can also be influenced by electrochemical methods or photoredox catalysis, which can generate radical intermediates leading to novel cyclization or functionalization pathways, as demonstrated in the synthesis of other complex spiropiperidines. nih.gov

    Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Accessible Research

    The inquiry for in-depth characterization of this compound, focusing on multidimensional NMR techniques (COSY, HSQC, HMBC), conformational analysis, high-resolution mass spectrometry (HRMS), fragmentation pathways, and functional group analysis through vibrational spectroscopy, did not return any dedicated studies.

    While research and spectroscopic data are available for structurally related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one (which lacks the nitrogen atom at the 9-position) and 1,4-Dioxa-8-azaspiro[4.5]decane (which has the nitrogen at the 8-position and lacks the carbonyl group), these data are not applicable for the precise structural elucidation of this compound. The difference in the position of the heteroatom (nitrogen) and the presence of a lactam functionality fundamentally alter the molecule's electronic environment, and thus its spectroscopic signatures.

    Consequently, the creation of detailed data tables and a scientifically accurate article as per the requested outline is not possible at this time. The synthesis and full characterization of this compound may have been performed in private or proprietary research, but the findings have not been disseminated in publicly accessible scientific journals or databases. Without primary data from such characterization, any attempt to generate the requested content would be speculative and scientifically unsound.

    Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

    X-ray Crystallography for Solid-State Structure Determination

    While a specific crystal structure for 1,4-Dioxa-9-azaspiro[4.5]decan-8-one is not publicly available, analysis of closely related spirocyclic systems provides a clear illustration of the data obtained from XRD studies. For instance, the crystal structure of a derivative, 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, has been resolved, offering valuable insights into the typical architecture of this class of compounds.

    In the structure of this analog, X-ray analysis reveals the precise spatial orientation of the constituent rings. The five-membered dioxolane ring is shown to adopt an envelope conformation. The spiro-junction dictates a perpendicular orientation between the five-membered ring and the six-membered rings. Such detailed conformational data, including puckering parameters and dihedral angles, are fundamental for understanding the molecule's steric profile and how it might interact with biological targets or other molecules. This level of detail is crucial for fields like drug design and materials science, where the three-dimensional shape is paramount to function.

    Below is a table of representative crystallographic data for a related spirocyclic compound, illustrating the level of detail provided by X-ray crystallography.

    Table 1: Example Crystallographic Data for 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one

    ParameterValue
    Molecular FormulaC₁₅H₁₅NO₄S
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)11.882
    b (Å)14.973
    c (Å)8.369
    β (°)107.00
    Volume (ų)1423.9

    Data derived from studies on a related spirocyclic compound to illustrate typical crystallographic parameters.

    Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net A thorough analysis of these interactions is crucial for understanding a material's physical properties, including solubility and stability. nih.gov

    In many nitrogen-containing heterocyclic compounds, hydrogen bonding is a dominant force in the crystal packing. nih.gov For derivatives of this compound, the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the ketone can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. Studies on analogous structures, like 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, show molecules linked by O—H⋯N hydrogen bonds to form dimers. mdpi.com In another example, the crystal structure of 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one is stabilized by intermolecular C—H⋯O hydrogen bonds. springernature.com These interactions create a supramolecular architecture that holds the individual molecules together in a defined three-dimensional framework. mdpi.comspringernature.com The study of these non-covalent interactions is a cornerstone of crystal engineering, where the goal is to design solids with specific properties. nih.gov

    Table 2: Common Intermolecular Interactions in Spirocyclic Amine Crystals

    Interaction TypeDescriptionPotential Groups Involved in this compound
    Hydrogen BondingA strong directional interaction between a hydrogen atom donor (e.g., N-H, O-H) and an acceptor (e.g., N, O=C).N-H (donor), C=O (acceptor), Dioxolane Oxygens (acceptor)
    C—H⋯O InteractionsWeaker hydrogen bonds where a C-H group acts as the donor.Aliphatic C-H groups and C=O or ether oxygens
    van der Waals ForcesNon-specific attractive or repulsive forces between molecules.Entire molecular surface
    π-π StackingAttractive, noncovalent interactions between aromatic rings (relevant in substituted derivatives).Aromatic substituents (if present)

    The process of determining a crystal structure is not always straightforward and can be complicated by various crystallographic pathologies. nih.govcancer.gov Two common challenges are twinning and disorder.

    Twinning occurs when a crystal is composed of two or more intergrown domains with different orientations that are related by a specific symmetry operation. mtoz-biolabs.com Merohedral twinning, where the lattices of the different domains are perfectly superimposed, is particularly challenging because it leads to systematically incorrect diffraction intensities, which can stall structure refinement and, in severe cases, prevent structure solution altogether. mtoz-biolabs.com Specialized software is required to detect twinning and deconvolve the data to allow for successful refinement. mtoz-biolabs.com

    Disorder refers to situations where a molecule or part of a molecule occupies multiple positions or conformations within the crystal lattice. nih.govcancer.gov In the context of a spirocyclic compound, this could manifest as a flexible side chain or even one of the rings adopting multiple conformations. Modeling this disorder is essential for achieving an accurate final structure and requires sophisticated refinement strategies where the occupancy of the different positions is adjusted to best fit the experimental diffraction data. Overcoming these challenges is a critical aspect of modern crystallography.

    Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

    While this compound itself is achiral, many of its derivatives can be chiral, either through the introduction of stereocenters or due to axial chirality inherent to certain substituted spiro systems. For these chiral molecules, determining the absolute configuration (i.e., the R or S designation at a stereocenter) is crucial. While X-ray crystallography can determine this for a single crystal, chiroptical methods like Circular Dichroism (CD) spectroscopy are powerful for assigning the absolute configuration of bulk samples in solution. libretexts.orgnih.gov

    CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure. The modern approach to assigning absolute configuration involves a combination of experimental CD measurements and quantum chemical calculations. nih.gov

    The process typically involves the following steps:

    Experimental Measurement: The CD spectrum of the chiral compound is recorded. libretexts.org

    Conformational Search: Computational methods are used to find all possible low-energy conformations of the molecule.

    Theoretical Calculation: For each conformation, the theoretical CD spectrum is calculated using methods like time-dependent density functional theory (TD-DFT).

    Comparison and Assignment: The calculated spectra are averaged based on the predicted conformational population and compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration. libretexts.orgnih.gov

    This combination of experimental and theoretical chiroptical methods provides a reliable alternative to crystallographic analysis for the stereochemical characterization of new chiral derivatives of the this compound scaffold.

    Theoretical and Computational Chemistry Studies

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties and energetic landscape of molecules.

    The electronic structure of a molecule is key to its chemical reactivity and stability. aimspress.com DFT methods, such as the B3LYP functional, are commonly employed to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally corresponds to higher stability and lower chemical reactivity. nih.govmdpi.com

    For spirocyclic compounds, these calculations help predict the most likely sites for electrophilic and nucleophilic attacks. aimspress.com Analysis of the charge distribution reveals the polarity of different regions of the molecule, which influences intermolecular interactions. While specific calculations for 1,4-Dioxa-9-azaspiro[4.5]decan-8-one are not extensively published, studies on related heterocyclic systems provide representative data on the types of global reactivity descriptors derived from HOMO-LUMO energies. researchgate.netmdpi.com

    Table 1: Representative Global Reactivity Descriptors from DFT Calculations (Note: The values below are illustrative for heterocyclic compounds and demonstrate the type of data obtained from quantum chemical calculations.)

    ParameterFormulaSignificanceRepresentative Value
    HOMO Energy EHOMOElectron-donating ability-7.44 eV
    LUMO Energy ELUMOElectron-accepting ability-3.35 eV
    Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity, stability4.09 eV
    Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron configuration2.045 eV
    Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency-5.395 eV

    This interactive table showcases typical quantum chemical parameters used to describe molecular reactivity and stability.

    Spirocyclic systems are noted for their inherent three-dimensionality and conformational rigidity. acs.orgtandfonline.com The presence of the spiro center significantly limits the number of low-energy conformations the molecule can adopt. acs.orgunimore.it Computational conformational analysis is used to identify these stable, low-energy states (energy minima) and to understand the energy barriers between them. This is critical because the specific three-dimensional arrangement of functional groups is often essential for binding to a biological target. tandfonline.com The defined and predictable orientation of substituents on the spiro scaffold is an attractive feature for structure-based drug design. acs.org

    Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For instance, the synthesis of derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane often involves reactions like nucleophilic substitution. A common example is the reaction of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, with chloroacetyl chloride to form 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one.

    Theoretical studies can model this reaction by:

    Calculating the Gibbs free energies of the reactants and products to determine the thermodynamic favorability of the reaction. researchgate.net

    Mapping the potential energy surface of the reaction pathway.

    Identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate.

    This analysis provides deep insight into the reaction kinetics and the factors that influence the reaction rate, such as the choice of solvent or base.

    Molecular Modeling and Dynamics Simulations

    Molecular modeling techniques build upon quantum calculations to simulate the behavior of molecules in more complex environments, such as in solution or interacting with a biological macromolecule.

    Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug candidate binding to a protein receptor. orientjchem.org This method is widely applied to derivatives of the this compound scaffold to understand their pharmacological potential.

    For example, docking studies on derivatives of 1,4-dioxaspiro[4.5]decane have been performed to explore their interactions with the 5-HT1A serotonin (B10506) receptor. unimore.it These studies revealed that the protonated nitrogen atom of the spiro system forms a crucial salt-bridge with the aspartate residue D116 in the receptor's binding site. unimore.it Furthermore, hydrogen bonds were identified between the ligand and other residues like Y390 and Y195, while the spiroketal portion occupied a hydrophobic pocket. unimore.it Such detailed interaction maps are invaluable for rationalizing structure-activity relationships (SAR) and designing more potent and selective ligands. unimore.itnih.gov

    Table 2: Example of Ligand-Target Interactions for a 1,4-Dioxaspiro[4.5]decane Derivative at the 5-HT1A Receptor (Based on data from docking studies.)

    Interaction TypeLigand MoietyReceptor Residue
    Salt BridgeProtonated NitrogenD116
    Hydrogen BondSecondary AmineY390
    Hydrogen BondMethoxy OxygenY195
    Hydrophobic InteractionDioxaspirodecane MoietyA93, Y96, Q97, F112, A383, I384, Y390

    This interactive table details the specific molecular interactions predicted by docking simulations, highlighting the key binding features.

    While spirocyclic scaffolds are generally regarded as rigid, they possess a degree of flexibility that can be crucial for biological activity. tandfonline.comrsc.org Molecular dynamics (MD) simulations can model the movement of the scaffold over time, providing insights into its dynamic behavior. unimore.it These simulations can analyze the flexibility of the constituent rings, including the puckering of the cyclohexane (B81311) and dioxolane rings.

    Studies on other complex scaffolds show that flexibility can be assessed by monitoring dihedral angle fluctuations and using techniques like NMR T1 relaxation time measurements, which can be correlated with computational findings. rsc.org In derivatives of this compound, the flexibility of any linker chains connecting the core scaffold to other pharmacophoric groups is also a critical parameter influencing how the ligand can adapt its conformation to fit into a binding site. unimore.it This "scaffold flexibility" allows the molecule to access a range of thermally accessible conformations, which can be advantageous for optimizing interactions with a protein target. rsc.org

    Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical aspects only, no biological outcomes)

    Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and a specific activity. nih.govdrugdesign.org In a purely theoretical context, QSAR methodologies can be explored by calculating a variety of molecular descriptors for this compound and its hypothetical derivatives. These descriptors quantify different aspects of the molecule's structure and electronic properties.

    The development of a theoretical QSAR model begins with the generation of a dataset of related molecular structures and the subsequent calculation of a wide range of molecular descriptors. researchgate.net These descriptors are numerical values that encode structural and chemical information about the molecules. For a compound like this compound, these descriptors would be calculated using various computational software packages. The success of a QSAR model is highly dependent on the selection of appropriate descriptors. researchgate.net

    Key Classes of Theoretical Molecular Descriptors:

    The descriptors used in QSAR studies can be categorized into several classes:

    Constitutional Descriptors: These are the simplest descriptors and are related to the molecular composition, such as molecular weight, number of atoms, number of rings, and number of single or double bonds. uma.pt

    Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These descriptors can encode information about molecular size, shape, and branching. nih.govuma.pt

    Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about the molecule's size and shape in three-dimensional space. Examples are the molecular surface area and molecular volume.

    Electrostatic Descriptors: These relate to the charge distribution within the molecule. Examples include partial atomic charges, dipole moment, and polarizability. The fractional atomic charge weighted partial positive surface area (FPSA-3) is an example of an electrostatic descriptor that provides information about polar interactions. uma.pt

    Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of the molecule. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity indices. nih.govsemanticscholar.org The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate or accept electrons.

    A hypothetical QSAR study on a series of aza-spiroketones, including derivatives of this compound, would involve the calculation of these descriptors. Statistical methods, such as multiple linear regression (MLR), would then be used to build a mathematical model that correlates a selection of these descriptors with a theoretical property of interest. The goal is to create a statistically robust model with good predictive power. nih.gov

    Table 1: Examples of Theoretical Molecular Descriptors for QSAR Studies

    Descriptor ClassSpecific Descriptor ExampleTheoretical Significance
    ConstitutionalMolecular WeightBasic property related to the size of the molecule.
    TopologicalWiener IndexDescribes the compactness of the molecular structure.
    GeometricalMolecular Surface AreaRelates to the molecule's interaction with its environment.
    ElectrostaticDipole MomentIndicates the overall polarity of the molecule.
    Quantum-ChemicalHOMO EnergyRelates to the susceptibility of the molecule towards electrophilic attack.
    Quantum-ChemicalLUMO EnergyRelates to the susceptibility of the molecule towards nucleophilic attack.
    Quantum-ChemicalHOMO-LUMO GapProvides an indication of the chemical reactivity and stability of the molecule.

    This table is illustrative and presents the types of descriptors that would be calculated in a theoretical QSAR study. Specific values for this compound are not available from the search results.

    Prediction of Spectroscopic Parameters and Comparison with Experimental Datasemanticscholar.org

    Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.comnih.govmdpi.com These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

    Prediction of NMR Spectra:

    The chemical shifts in ¹H and ¹³C NMR spectra can be calculated with a good degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. nih.govnih.gov The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) can influence the accuracy of the predicted chemical shifts. nih.govnih.gov

    In a typical study, the geometry of the this compound molecule would first be optimized at a chosen level of theory. Following optimization, the NMR shielding tensors would be calculated. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

    A direct comparison of the calculated and experimental chemical shifts allows for the assignment of the signals in the experimental spectrum. Any significant discrepancies between the predicted and experimental values might suggest conformational effects or specific solvent interactions that were not fully accounted for in the computational model. mdpi.com

    Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

    Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (e.g., B3LYP/6-31G(d,p))Difference (ppm)
    C=OData not availableData not availableData not available
    Spiro-CData not availableData not availableData not available
    O-CH₂Data not availableData not availableData not available
    N-CH₂Data not availableData not availableData not available
    C-CH₂-CData not availableData not availableData not available

    This table illustrates how a comparison between experimental and calculated ¹³C NMR data would be presented. Specific data for this compound is not available in the search results.

    Prediction of IR Spectra:

    The vibrational frequencies in an IR spectrum can also be predicted using DFT calculations. researchgate.netresearchgate.net After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding intensities. It is a common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. researchgate.net

    The comparison of the calculated and experimental IR spectra can help in the assignment of the vibrational modes of the molecule. For this compound, this would involve identifying the characteristic stretching frequencies for the C=O (ketone), C-N (amine), and C-O (ether) bonds.

    Table 3: Hypothetical Comparison of Key Experimental and Calculated Vibrational Frequencies for this compound

    Vibrational ModeExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment
    C=O stretchData not availableData not availableKetone carbonyl
    C-N stretchData not availableData not availableAmine
    C-O-C stretchData not availableData not availableDioxolane ring

    This table is a template showing how experimental and calculated IR data would be compared. Specific data for this compound is not available from the search results.

    The ability to accurately predict spectroscopic parameters is a testament to the power of modern computational chemistry. For a molecule like this compound, these theoretical studies would be invaluable for structural confirmation and for understanding its fundamental chemical properties.

    Applications in Advanced Organic Synthesis and Materials Science

    1,4-Dioxa-9-azaspiro[4.5]decan-8-one as a Chiral Building Block

    The inherent chirality and functional group arrangement of this compound make it a powerful tool for synthetic chemists. Its rigid spirocyclic framework allows for precise control over the spatial orientation of substituents, which is crucial in the synthesis of stereochemically complex molecules.

    Scaffold for Complex Natural Product Synthesis

    While direct applications of this compound in the total synthesis of specific natural products are not yet widely reported in publicly available literature, its structural motifs are present in a variety of biologically active natural alkaloids. The azaspiro[4.5]decane core is a key feature in several families of natural products, and synthetic strategies often rely on building blocks that can introduce this spirocyclic system in a controlled manner. The presence of the protected ketone in the form of a ketal, along with the secondary amine, provides two orthogonal points for chemical modification, allowing for the stepwise construction of more elaborate molecular architectures.

    Precursor for Stereoselective Transformations

    The stereochemical information embedded within the this compound scaffold can be effectively transferred to new stereocenters during the course of a synthesis. The rigid conformation of the spirocycle influences the facial selectivity of reactions at adjacent positions, enabling diastereoselective transformations. For instance, reactions involving the nitrogen atom or the carbon atoms alpha to the carbonyl group (after deprotection of the ketal) can proceed with a high degree of stereocontrol. This makes the compound an attractive starting material for the synthesis of enantiomerically pure compounds.

    Development of Spirocyclic Scaffolds for Chemical Library Generation

    The quest for novel therapeutic agents has led to an increased interest in molecules with three-dimensional complexity. Spirocyclic scaffolds, such as that of this compound, are particularly valuable in this regard as they occupy a region of chemical space that is distinct from traditional flat, aromatic compounds. The rigidity of the spirocyclic core helps to pre-organize appended functional groups in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.

    The functional handles present in this compound, namely the secondary amine and the protected ketone, allow for diverse and combinatorial derivatization. This facilitates the generation of focused chemical libraries for high-throughput screening and drug discovery programs. By systematically varying the substituents on the nitrogen atom and introducing diversity at the ketone position, a large number of unique spirocyclic compounds can be rapidly synthesized and evaluated for their biological activity.

    Integration into Advanced Materials

    The unique structural and electronic properties of spirocyclic compounds have also led to their exploration in the field of materials science. The rigid and non-planar nature of the this compound scaffold can be exploited to create materials with novel properties.

    Precursors for Polymer Synthesis

    While specific examples of polymers derived directly from this compound are not extensively documented, the bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers. The secondary amine can participate in polymerization reactions such as polycondensation or ring-opening polymerization of lactams (after conversion of the ketone to a lactam). The resulting polymers would incorporate the rigid spirocyclic unit into the polymer backbone, which could impart unique thermal and mechanical properties to the material. For instance, the introduction of such a bulky, non-planar structure could lead to polymers with high glass transition temperatures and amorphous morphologies.

    Applications in Organic Light-Emitting Diodes (OLEDs) and Photoinitiators

    Spirocyclic compounds have found significant application in the field of organic electronics, particularly in the design of materials for Organic Light-Emitting Diodes (OLEDs). The spiro linkage is known to disrupt conjugation and prevent intermolecular interactions that can lead to quenching of luminescence. While the direct use of this compound in OLEDs has not been reported, its core structure represents a valuable platform for the synthesis of more complex spiro-annulated aromatic compounds that could serve as host materials or charge-transporting materials in OLED devices.

    Similarly, in the field of photopolymerization, compounds that can generate reactive species upon exposure to light, known as photoinitiators, are essential. Although there is no specific literature detailing the use of this compound as a photoinitiator, the presence of the ketone functionality suggests that it could be a precursor to molecules with photoinitiating capabilities. Further functionalization of the scaffold could lead to novel photoinitiators with tailored absorption characteristics and efficiencies.

    Based on a comprehensive search of available scientific literature, there is currently no specific, detailed research data focusing on the role of the chemical compound This compound within the field of supramolecular chemistry.

    Searches for this particular compound in the context of applications such as the formation of host-guest complexes, its use as a monomer for self-assembling systems, or its incorporation as a structural component in mechanically interlocked molecules like rotaxanes and catenanes did not yield relevant research findings.

    Consequently, the generation of an article section with detailed research findings and data tables on this topic, as per the requested outline, is not possible at this time.

    Exploration of Molecular Interactions with Biological Systems Mechanistic Focus

    Molecular Recognition and Binding Studies

    Interaction with Specific Enzymes and Receptors (e.g., CNS Receptors, Serotonin (B10506) Receptors, Sigma Receptors, Dopamine (B1211576) Reuptake Complex)

    There is no available scientific literature detailing the interaction of 1,4-Dioxa-9-azaspiro[4.5]decan-8-one with specific enzymes or receptors. Binding affinity studies, which are crucial for determining the potency and selectivity of a compound for targets such as CNS, serotonin, sigma, or dopamine receptors, have not been published for this specific molecule.

    Biochemical Probe Development and Applications

    The development and application of this compound as a biochemical probe have not been reported. The use of a compound as a probe, for instance by radiolabeling it to study receptor distribution, requires prior knowledge of its binding characteristics, which is currently lacking.

    Modulation of Cellular Pathways (at a mechanistic level, not efficacy)

    Enzyme Inhibition Mechanisms

    No studies have been published that investigate or identify any enzyme-inhibiting properties of this compound. Therefore, its mechanism of action regarding enzyme inhibition remains unknown.

    Receptor Agonism/Antagonism at the Binding Site

    Information regarding the functional activity of this compound as a receptor agonist or antagonist is not available. Functional assays that would elucidate its effects at a receptor binding site have not been described in the literature for this compound.

    Chemoinformatics and Target Identification Based on Scaffold Architecture

    The unique three-dimensional structure of the this compound scaffold makes it a compelling starting point for drug discovery. Chemoinformatics, a discipline that employs computational methods to analyze chemical and biological data, offers a powerful avenue for identifying potential biological targets for this and related molecular frameworks. By leveraging the specific architectural features of the scaffold, researchers can computationally screen vast biological target space to prioritize proteins that are likely to interact with derivatives of this compound.

    The core of this approach lies in the understanding that the spirocyclic nature of this compound imparts a rigid, well-defined orientation of functional groups in space. This conformational rigidity can be advantageous for achieving high-affinity and selective binding to protein targets. Chemoinformatic strategies to exploit this include pharmacophore modeling, molecular docking, and virtual screening against libraries of known protein structures.

    Pharmacophore modeling involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of the scaffold that are critical for binding to a target. This model can then be used to search for novel molecules with similar spatial arrangements of functional groups or to identify potential protein targets that have binding sites complementary to the pharmacophore.

    Virtual screening, particularly through molecular docking, simulates the interaction between the this compound scaffold and a collection of protein targets. These simulations predict the preferred binding orientation and calculate a score that estimates the strength of the interaction. By screening against a large database of proteins with known structures, this method can generate a ranked list of potential targets, which can then be validated experimentally.

    Research on analogous scaffolds has demonstrated the utility of these approaches. For instance, derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane have been identified as potent ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders. nih.gov This finding suggests that the core spirocyclic framework is well-suited for interaction with this particular target.

    Furthermore, computational modeling has been instrumental in rationalizing the activity of derivatives of other similar spirocyclic structures, such as 1,4,8-triazaspiro[4.5]decan-2-one, as inhibitors of the mitochondrial permeability transition pore (mPTP), a target relevant to ischemia/reperfusion injury. nih.gov These studies often reveal specific binding modes and key interactions that can guide the design of more potent and selective inhibitors.

    The table below summarizes biological targets that have been identified for derivatives of the broader azaspiro[4.5]decane scaffold, highlighting the diverse range of proteins that can be modulated by this structural motif.

    Scaffold ClassIdentified Biological TargetTherapeutic Area
    1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorNeurology, Oncology
    3,4,6-Trisubstituted Piperidine (B6355638)Akt KinaseOncology
    Tetrahydroquinoline (related scaffold)Pyruvate Kinase M2 (PKM2)Oncology
    1,4,8-Triazaspiro[4.5]decan-2-oneMitochondrial Permeability Transition Pore (mPTP)Cardiovascular Disease

    A hypothetical virtual screening campaign for this compound against a panel of kinase targets could yield data such as that presented in the illustrative table below. This type of data would guide the selection of targets for further experimental validation.

    Kinase TargetDocking Score (kcal/mol)Predicted Key Interactions
    Akt1-8.5H-bond with hinge region, hydrophobic interactions in the pocket
    PKM2-7.9Interaction with allosteric site residues
    hERG-5.2Fewer favorable interactions predicted

    These chemoinformatic approaches are crucial for navigating the vast landscape of potential drug targets and for focusing laboratory efforts on the most promising avenues for the development of new therapeutics based on the this compound scaffold.

    Challenges and Future Research Directions

    Development of More Efficient and Sustainable Synthetic Routes

    A primary challenge in the widespread use of spirocyclic compounds is the development of efficient and environmentally benign synthetic methodologies. Traditional methods for preparing spiroketals often rely on harsh conditions or toxic reagents, such as lead (IV) tetraacetate or mercuric oxide, limiting their large-scale applicability. researchgate.net Future research is intensely focused on creating greener and more sustainable processes.

    Key areas of development include:

    Microwave-Assisted Domino Reactions: The use of microwave irradiation in conjunction with green solvents like ethanol (B145695) and reusable catalysts such as ionic liquids presents a powerful tool for rapid and efficient synthesis. nih.gov Multicomponent domino reactions, which form several bonds in a single operation, are particularly promising for building molecular complexity in an atom-economical fashion. nih.gov

    Photochemical Routes: Light-mediated reactions offer a high-yielding and cleaner alternative to toxic metal oxidants for key cyclization steps in spiroketal synthesis. researchgate.net

    Optimized Catalysis: Research into optimizing reaction conditions, for instance by selecting more effective and milder acid catalysts, has been shown to dramatically increase yields and reduce reaction times. One study on a related spiroketone synthesis improved the yield from 65% to 80% while cutting the reaction time from 15 hours to just 11 minutes. researchgate.net

    Table 1: Comparison of Synthetic Methodologies for Spirocycles
    MethodologyKey FeaturesAdvantagesReference
    Telescoped Flow ProcessCombines multiple steps (e.g., metathesis, hydrogenation) in a continuous flow system.Reduced cost, lower PMI, enhanced throughput, no intermediate separation. rsc.org
    Microwave-Assisted Domino ReactionUses microwave heating, ionic liquid catalyst, and green solvents (ethanol).Good yields, faster reaction times, sustainable components. nih.gov
    Photochemical Oxidative CyclizationEmploys light and iodine monochloride instead of heavy metal oxidants.High yields, avoids toxic reagents. researchgate.net
    Optimized Acid CatalysisFine-tuning of catalyst, temperature, and concentration.Significantly increased yield and drastically reduced reaction time. researchgate.net

    Exploration of Novel Reactivity and Transformation Pathways

    Understanding the intrinsic reactivity of the 1,4-dioxa-9-azaspiro[4.5]decan-8-one core is essential for designing new transformations and derivatives. The unique three-dimensional structure imparted by the spirocenter can lead to novel chemical behavior. mdpi.com Future work will focus on uncovering and harnessing this reactivity.

    Promising areas for exploration include:

    Metal-Catalyzed Oxidative Cyclization: This has emerged as a key reaction for synthesizing derivatives like 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which show significant biological activity. researchgate.netnih.gov Further investigation into the scope and mechanism of various metal catalysts could yield a wider array of functionalized spirocycles. nih.gov

    Ring-Rearrangement Reactions: The Piancatelli rearrangement has been successfully used to generate azaspirocyclic scaffolds from readily available starting materials in a single, highly efficient step. researchgate.net Exploring other rearrangement reactions could provide new pathways to complex spirocyclic architectures.

    Cycloaddition Reactions: 1,3-dipolar cycloadditions have been shown to be effective for creating novel spirocyclic heterocycles, demonstrating the potential of the azaspiro core to participate in concerted reaction pathways. mdpi.com

    Reactions of Functional Groups: The reactivity of substituents attached to the core structure, such as the reaction of a chloroacetyl group with biological nucleophiles, is a key aspect for applications in chemical biology and medicinal chemistry.

    Advanced Computational Modeling for Precise Prediction of Properties and Interactions

    As the complexity of spirocyclic molecules grows, so does the need for powerful predictive tools. Advanced computational modeling is becoming indispensable for understanding and predicting the behavior of compounds like this compound. rsc.org

    Future research will increasingly rely on:

    Molecular Docking: These simulations are crucial for predicting how spirocyclic ligands bind to biological targets, such as G-protein coupled receptors or enzymes. unimore.it This allows for the rational design of more potent and selective therapeutic agents. nih.gov

    Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can help identify the key structural features responsible for a desired effect and guide the synthesis of improved derivatives. mdpi.com

    Interaction Fingerprinting and Chemometrics: These methods analyze the recurrent interactions between a ligand and a protein's binding site, providing a detailed picture of the forces driving binding. mdpi.com This information is vital for optimizing drug-target interactions.

    Prediction of Chemical Interactions: Computational tools and databases like STITCH can be used to predict potential interactions between chemicals, which is valuable for understanding metabolic pathways and designing drug combinations. nih.gov

    Expanding the Scope of Applications in Emerging Fields

    The rigid, three-dimensional structure of the spirocyclic core makes it an attractive scaffold for applications beyond traditional organic chemistry. mdpi.comnih.gov Research is actively pushing derivatives of this compound into new and emerging fields.

    Significant growth areas include:

    Tumor Imaging: Radiolabeled derivatives, such as [¹⁸F]-labeled 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, have been developed as highly potent and specific ligands for σ1 receptors, enabling high-contrast PET imaging of tumors in vivo. nih.gov

    Targeted Cancer Therapy: Novel derivatives of the related 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold have demonstrated potent antitumor activity against various cancer cell lines, including lung, breast, and cervical cancers, with some compounds showing IC50 values in the nanomolar range. nih.govnih.govmdpi.com

    Treatment of Ischemia-Reperfusion Injury: Related triazaspiro[4.5]decan-2-one structures have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a key target for preventing cell death after a stroke or heart attack. nih.gov

    Advanced Materials: The unique properties of spiro compounds make them candidates for use in specialty materials, such as laser dyes and electroluminescent devices, particularly when a fluorophore group is incorporated into the structure. mdpi.com

    Table 2: Emerging Applications of Azaspiro[4.5]decane Derivatives
    Application AreaSpecific Example/TargetKey FindingReference
    Tumor Imaging (PET)[¹⁸F]-labeled derivative targeting σ1 receptorsHigh accumulation and specific binding in human carcinoma and melanoma models. nih.gov
    Anticancer Agents1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivativesPotent cytotoxicity against multiple cancer cell lines (IC50 values as low as 0.05 µM). nih.govnih.gov
    Cardio/Neuro-protection1,4,8-triazaspiro[4.5]decan-2-one derivatives targeting mPTPPotent inhibition of mPTP opening and counteracts cardiomyocyte death. nih.gov
    Specialty ChemicalsGeneral spirocyclic building blocksUsed in the production of specialty chemicals and materials.

    Addressing Stereochemical Control in Complex Derivatization

    One of the most significant challenges in the synthesis of spiro compounds is controlling the stereochemistry at the spiroatom and other chiral centers. researchgate.net The spiroatom itself can be a source of axial chirality, and the specific three-dimensional arrangement of substituents is often crucial for biological activity. mskcc.orgwikipedia.org

    Future research must address:

    Kinetically-Controlled Spiroketalization: Traditional syntheses often rely on thermodynamic control, which leads to the most stable product but may not be the desired stereoisomer. mskcc.org Developing new, kinetically controlled reactions is essential for accessing a wider range of stereochemically diverse spiroketals. mskcc.org

    Asymmetric Catalysis: The use of chiral catalysts to control the formation of the sterically congested nitrogen-containing quaternary spirocenter is a key goal. researchgate.net This would allow for the enantioselective synthesis of specific isomers, which often have vastly different biological effects.

    Stereoselective Derivatization: Once the core is formed, subsequent reactions must proceed with high stereochemical control. Research has shown that different enantiomers of a spirocyclic compound can have dramatically different biological activities, with one being potent while the other is inactive. nih.gov This highlights the absolute necessity of precise stereochemical control throughout the entire synthetic sequence. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 1,4-Dioxa-9-azaspiro[4.5]decan-8-one, and how are intermediates characterized?

    • Methodological Answer : The synthesis typically involves spirocyclic ketone formation via cyclization reactions. For example, analogs like 7-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one are synthesized using multi-step protocols involving ketone protection, nucleophilic substitution, and deprotection . Characterization of intermediates often employs thin-layer chromatography (TLC) and mass spectrometry (MS). Final products are validated via melting point analysis (e.g., 73–74°C for the parent compound) and molecular weight verification (156.18 g/mol) .

    Q. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

    • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the ketone group), while ¹H NMR confirms spirocyclic proton environments (e.g., singlet signals for equivalent methylene groups). For complex analogs like 8-phenyl derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended to resolve stereochemical ambiguities .

    Q. How should researchers handle and store this compound to ensure stability?

    • Methodological Answer : Store the compound at 2–8°C in airtight containers to prevent hydrolysis. For long-term storage (<6 months), dissolve in a stable solvent (e.g., DMSO) and aliquot at -80°C to avoid freeze-thaw degradation. Purity (>98%) should be confirmed via HPLC before critical experiments .

    Advanced Research Questions

    Q. How can synthesis efficiency be optimized for this compound derivatives?

    • Methodological Answer : Computational reaction path searches (e.g., density functional theory (DFT)) predict optimal conditions for cyclization steps. For example, adjusting solvent polarity or catalyst loading (e.g., acid catalysts for ketal formation) can reduce side reactions. Feedback loops integrating experimental data with quantum chemical calculations improve yield predictions .

    Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

    • Methodological Answer : Comparative analysis using 2D NMR (e.g., COSY, NOESY) distinguishes between regioisomers. For example, 7-bromo derivatives may exhibit split signals due to bromine’s electronegativity, while methyl-substituted analogs show upfield shifts. Cross-referencing with crystallographic data (if available) validates assignments .

    Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

    • Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. The ketone group’s electrophilicity can be quantified using Fukui indices, while steric effects from the spirocyclic ring are modeled via molecular dynamics (MD) simulations. These predict regioselectivity in alkylation or Grignard reactions .

    Q. How do structural modifications (e.g., substituent additions) affect biological activity in spirocyclic derivatives?

    • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 7-acetyl or 8-methyl derivatives. For instance, bromine substituents enhance electrophilic reactivity but may reduce solubility. In vitro assays (e.g., enzyme inhibition) paired with logP calculations quantify hydrophobicity-activity trade-offs .

    Q. What strategies are recommended for assessing the compound’s toxicity profile?

    • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and Ames tests for mutagenicity. Extrapolate from structurally related compounds (e.g., 1,4-dioxane derivatives) while accounting for metabolic differences. Literature reviews should follow EPA strategies, prioritizing peer-reviewed toxicokinetic data over vendor claims .

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